[4-Oxidanyl-3,5-bis(phenylcarbonyloxy)oxolan-2-yl]methyl benzoate
Overview
Description
1,3,5-Tri-O-benzoyl-alpha-d-ribofuranose is a chemical compound with the molecular formula C26H22O8 and a molecular weight of 462.45 g/mol . It is a derivative of ribose, a naturally occurring sugar, and is commonly used as a starting material for the synthesis of nucleosides . This compound is characterized by its white to off-white powder appearance and is insoluble in water but easily soluble in chloroform .
Preparation Methods
1,3,5-Tri-O-benzoyl-alpha-d-ribofuranose can be synthesized through a stereocontrolled synthesis process. One common method involves the use of benzoyl chloride and pyridine as reagents to benzoylate ribose . The reaction typically takes place under controlled temperature conditions to ensure the desired stereochemistry is achieved . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity .
Chemical Reactions Analysis
1,3,5-Tri-O-benzoyl-alpha-d-ribofuranose undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the benzoyl groups to hydroxyl groups.
Substitution: The benzoyl groups can be substituted with other functional groups using appropriate reagents and conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions . The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1,3,5-Tri-O-benzoyl-alpha-d-ribofuranose has several scientific research applications:
Mechanism of Action
The mechanism of action of 1,3,5-Tri-O-benzoyl-alpha-d-ribofuranose involves its role as a precursor in the synthesis of nucleosides. The compound undergoes enzymatic or chemical transformations to form nucleosides, which are essential components of nucleic acids . These nucleosides can then participate in various biochemical pathways, including DNA and RNA synthesis .
Comparison with Similar Compounds
1,3,5-Tri-O-benzoyl-alpha-d-ribofuranose can be compared with other similar compounds, such as:
1-O-Acetyl-2,3,5-tri-O-benzoyl-beta-D-ribofuranose: This compound is also used in nucleoside synthesis but has an acetyl group instead of a benzoyl group at the 1-position.
1,3,5-Tri-O-benzoyl-beta-D-ribofuranose: Similar to the alpha isomer, this compound has a different stereochemistry at the anomeric carbon.
The uniqueness of 1,3,5-Tri-O-benzoyl-alpha-d-ribofuranose lies in its specific stereochemistry, which can influence its reactivity and the types of nucleosides it can form .
Properties
IUPAC Name |
(3,5-dibenzoyloxy-4-hydroxyoxolan-2-yl)methyl benzoate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H22O8/c27-21-22(33-24(29)18-12-6-2-7-13-18)20(16-31-23(28)17-10-4-1-5-11-17)32-26(21)34-25(30)19-14-8-3-9-15-19/h1-15,20-22,26-27H,16H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HUHVPBKTTFVAQF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)OCC2C(C(C(O2)OC(=O)C3=CC=CC=C3)O)OC(=O)C4=CC=CC=C4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H22O8 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40996256 | |
Record name | 1,3,5-Tri-O-benzoylpentofuranose | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40996256 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
462.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
7473-41-8 | |
Record name | NSC400280 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=400280 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 1,3,5-Tri-O-benzoylpentofuranose | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40996256 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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